N-(4-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-(4-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a triazole ring. Key structural attributes include:
- Propanamide linker: Connects the triazolopyridazine moiety to the 4-hydroxyphenyl group, enabling hydrogen bonding via the amide and phenolic hydroxyl groups.
- 4-hydroxyphenyl group: May contribute to target binding through hydrogen bonding or π-π interactions.
This compound belongs to a class of heterocyclic derivatives explored for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H19N5O3/c1-11(2)25-17-10-8-15-20-19-14(22(15)21-17)7-9-16(24)18-12-3-5-13(23)6-4-12/h3-6,8,10-11,23H,7,9H2,1-2H3,(H,18,24) |
InChI Key |
XGDKGPIZRMFRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)O)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(4-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article aims to provide a detailed overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of a triazolo-pyridazin moiety linked to a propanamide group. The isopropoxy group enhances its solubility and biological activity, making it a candidate for various pharmacological applications.
1. Antimicrobial Activity
Research indicates that derivatives of triazolo compounds exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
2. Analgesic and Anti-inflammatory Effects
The compound has demonstrated analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thus reducing the synthesis of pro-inflammatory mediators.
3. Antioxidant Activity
Antioxidant assays reveal that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is critical for protecting cells from damage associated with various diseases.
4. Enzyme Inhibition
The compound shows promise as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase. These enzymes play vital roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Antimicrobial Efficacy | Tested against E. coli and S. aureus; exhibited significant inhibition at low concentrations | Supports potential use as an antimicrobial agent |
| Study 2 : Analgesic Properties | Compared with acetaminophen; showed reduced pain response in animal models | Suggests efficacy as an analgesic alternative |
| Study 3 : Antioxidant Activity | Demonstrated high radical scavenging activity in DPPH assay | Indicates potential for use in oxidative stress-related conditions |
The biological activities of this compound are attributed to its interaction with specific biological targets:
- Adenosine Receptors : The compound may modulate neurotransmitter release through adenosine receptor interactions.
- Enzyme Targets : Inhibition of COX enzymes reduces inflammation and pain signaling pathways.
- Radical Scavenging : The phenolic structure contributes to its ability to donate electrons and neutralize free radicals.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly modular. Key analogs and their modifications include:
Table 1: Substituent Variations in Triazolopyridazine Derivatives
*Hypothetical calculations based on structural analysis.
Functional Group Impact
- 6-Substituents: Isopropoxy (Target): Increases steric hindrance and lipophilicity compared to smaller groups like chloro () or hydrophilic amino substituents. Chloro (): Electron-withdrawing effect may reduce reactivity at the 6-position.
- Aryl/Amide Groups: 4-Hydroxyphenyl (Target): Offers H-bond donor capacity, unlike 3-fluorophenyl (G395-0818), which relies on halogen bonding. Cyanophenyl (Patent Example): Electron-withdrawing cyano group may enhance binding to hydrophobic enzyme pockets.
Pharmacological Implications
- Solubility: The furan-methylamino group in G395-0818 may improve aqueous solubility compared to the isopropoxy group in the target compound .
- Metabolic Stability : Isopropoxy’s bulkiness could reduce cytochrome P450-mediated oxidation relative to smaller substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
